2-Fluoro-6-iodo-N-isobutylbenzamide

Description

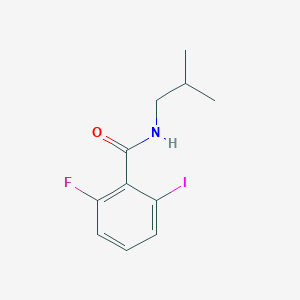

2-Fluoro-6-iodo-N-isobutylbenzamide is a halogenated benzamide derivative featuring a fluorine atom at the 2-position, an iodine atom at the 6-position of the benzene ring, and an isobutyl group attached to the amide nitrogen. The isobutyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics .

Synthetic routes typically involve sequential halogenation of the benzamide core, followed by N-alkylation with isobutyl groups.

Properties

IUPAC Name |

2-fluoro-6-iodo-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO/c1-7(2)6-14-11(15)10-8(12)4-3-5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUFVCDBPFOIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CC=C1I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-N-isobutylbenzamide typically involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by the formation of the amide bond with an isobutyl group. One common method involves the use of 2-fluoro-6-iodobenzoic acid as a starting material. The carboxylic acid group is first activated, often using reagents like thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This intermediate is then reacted with isobutylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-N-isobutylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

2-Fluoro-6-iodo-N-isobutylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-N-isobutylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Halogenated Benzamides

- 2-Fluoro-6-iodo-N-isobutylbenzamide : Combines fluorine (electron-withdrawing) and iodine (sterically bulky) substituents, balancing electronic effects and steric hindrance. The isobutyl group enhances lipophilicity.

- N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a): Features chloro and fluoro substituents alongside a cyano-hydroxy side chain. The cyano group increases polarity, while the isopropoxy group may reduce metabolic clearance compared to isobutyl .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Substitutes the benzamide core with a benzothiazole ring and trifluoromethyl group, improving metabolic stability but reducing solubility due to increased hydrophobicity .

Data Table: Key Structural and Electronic Properties

Physicochemical Properties

- Solubility: The iodine atom in this compound likely reduces aqueous solubility compared to fluoro- or chloro-substituted analogs due to increased molecular weight and hydrophobicity. Compound 1a, with a polar cyano-hydroxy group, exhibits improved solubility in polar solvents .

- Lipophilicity (LogP) : The isobutyl group in the target compound increases LogP relative to benzothiazole derivatives with trifluoromethyl groups, which are more hydrophobic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.